Enpatoran hydrochloride
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Overview
Description
M5049 (hydrochloride) is a novel small molecule that acts as a selective inhibitor of Toll-like receptor 7 and Toll-like receptor 8. These receptors are transmembrane proteins that recognize single-stranded RNA, leading to immune cell activation and inflammatory cytokine production. M5049 (hydrochloride) has shown potential in treating autoimmune diseases such as lupus by inhibiting these receptors .
Preparation Methods
The synthesis of M5049 (hydrochloride) involves a series of chemical reactions designed to produce a molecule with drug-like properties. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
M5049 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
M5049 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Toll-like receptor 7 and Toll-like receptor 8.
Biology: It is used to investigate the role of Toll-like receptor 7 and Toll-like receptor 8 in immune cell activation and inflammatory cytokine production.
Medicine: It has potential therapeutic applications in treating autoimmune diseases such as lupus by inhibiting Toll-like receptor 7 and Toll-like receptor 8.
Industry: It is used in the development of new drugs targeting Toll-like receptor 7 and Toll-like receptor 8
Mechanism of Action
M5049 (hydrochloride) exerts its effects by binding to and stabilizing the Toll-like receptor 8 dimer in its inactive state, preventing the binding of ligands. A similar mode of action is suggested for Toll-like receptor 7 inhibition. This inhibition blocks the activation of these receptors, reducing immune cell activation and inflammatory cytokine production .
Comparison with Similar Compounds
M5049 (hydrochloride) is unique in its dual inhibition of Toll-like receptor 7 and Toll-like receptor 8. Similar compounds include:
Compound 2: Another dual inhibitor of Toll-like receptor 7 and Toll-like receptor 8 with similar properties.
Other Toll-like receptor inhibitors: These compounds target specific Toll-like receptors but may not have the dual inhibition properties of M5049 (hydrochloride)
M5049 (hydrochloride) stands out due to its potent and selective activity, long duration of action, and ability to reduce disease in preclinical models of lupus .
Properties
IUPAC Name |
5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZGHQWGHDMRP-ZVWHLABXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.